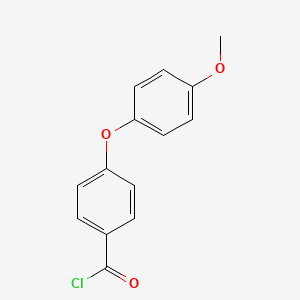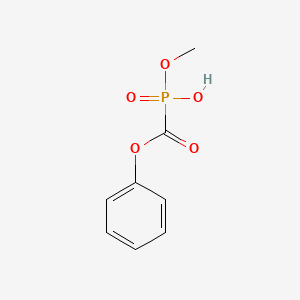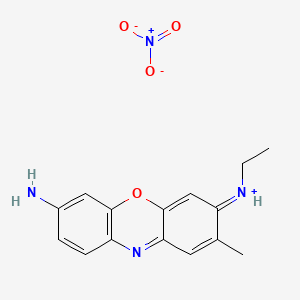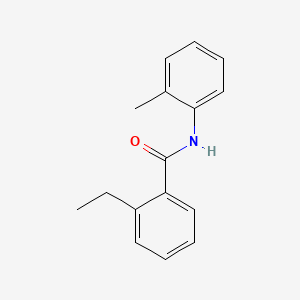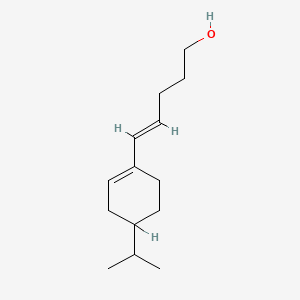![molecular formula C22H44O2 B12677765 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane CAS No. 94291-87-9](/img/structure/B12677765.png)
1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane is a chemical compound with the molecular formula C22H44O2 and a molecular weight of 340.6 g/mol. This compound is known for its unique structure, which includes a methoxy group and a dimethyloctenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane typically involves the reaction of 3,7-dimethyloct-6-en-1-ol with methoxyundecane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 3,7-Dimethyloct-6-en-1-yl acrylate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate
Comparison: 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where others may not be as effective .
Properties
CAS No. |
94291-87-9 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
1-(3,7-dimethyloct-6-enoxy)-1-methoxyundecane |
InChI |
InChI=1S/C22H44O2/c1-6-7-8-9-10-11-12-13-17-22(23-5)24-19-18-21(4)16-14-15-20(2)3/h15,21-22H,6-14,16-19H2,1-5H3 |
InChI Key |
IRJKWMJAESWGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(OC)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



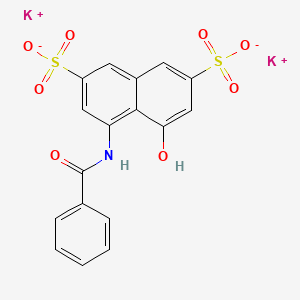
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)

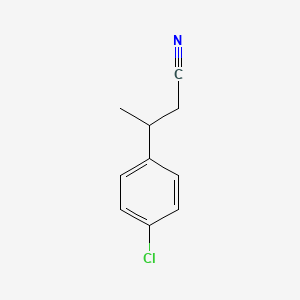

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

